molecular formula C13H8N4S B14912231 6-((1h-Benzo[d]imidazol-2-yl)thio)nicotinonitrile

6-((1h-Benzo[d]imidazol-2-yl)thio)nicotinonitrile

Cat. No.: B14912231
M. Wt: 252.30 g/mol
InChI Key: QLKGIRFNXVLZSD-UHFFFAOYSA-N
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Description

6-((1H-Benzo[d]imidazol-2-yl)thio)nicotinonitrile is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates two privileged pharmacophores: a benzimidazole system and a nicotinonitrile unit, linked by a thioether bridge. The benzimidazole moiety is a well-established scaffold in bioactive molecules, known for its ability to mimic purine bases, facilitating interaction with various enzymatic targets . Its presence in commercial drugs like Nocodazole (anticancer) and Tiabendazole (antifungal and antiparasitic) underscores its therapeutic versatility . The primary research value of this compound lies in its potential as a key intermediate or a novel chemical entity for probing biological systems. Researchers can utilize this compound in the synthesis of more complex molecular architectures or screen it directly for various pharmacological activities. Benzimidazole-containing compounds are extensively investigated for a wide spectrum of biological actions, including antiviral , anticancer , antioxidant , and antimicrobial activities . Furthermore, its structural features make it a valuable candidate for developing kinase inhibitors . The specific "scorpion-shaped" architecture, where the benzimidazole head group and the pyridine tail are connected via a flexible linker, is a known strategy in inhibitor design to achieve high potency and selectivity, particularly for challenging targets like Glycogen Synthase Kinase-3 (GSK-3) . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C13H8N4S

Molecular Weight

252.30 g/mol

IUPAC Name

6-(1H-benzimidazol-2-ylsulfanyl)pyridine-3-carbonitrile

InChI

InChI=1S/C13H8N4S/c14-7-9-5-6-12(15-8-9)18-13-16-10-3-1-2-4-11(10)17-13/h1-6,8H,(H,16,17)

InChI Key

QLKGIRFNXVLZSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=NC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1H-Benzo[d]imidazol-2-yl)thio)nicotinonitrile typically involves the reaction of 2-mercapto-1H-benzo[d]imidazole with 6-chloronicotinonitrile. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-((1H-Benzo[d]imidazol-2-yl)thio)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

1-Benzyl-2-(methylthio)-5-imidazolcarbonitrile
  • Structure : Features an imidazole core with a benzyl group at position 1 and a methylthio group at position 2, capped by a nitrile at position 4.
  • Synthesis : Utilizes DEPC and LiCN for cyanation, yielding a brown oil (73.8% yield) .
2-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile
  • Structure: Shares the benzimidazole-thio-nicotinonitrile backbone but includes a cyclopropyl group at position 6 and a trifluoromethyl (CF₃) group at position 4.
  • Relevance : The CF₃ group enhances lipophilicity and metabolic stability, while the cyclopropyl substituent introduces steric constraints. This compound was discontinued by CymitQuimica, possibly due to synthetic challenges or unfavorable pharmacokinetics .

Physicochemical and Pharmacokinetic Properties

Using parameters from Veber et al. (2002) for oral bioavailability :

Compound Molecular Weight (g/mol) Rotatable Bonds* Polar Surface Area (Ų)* LogP* Bioavailability Potential
6-((1H-Benzo[d]imidazol-2-yl)thio)nicotinonitrile ~300 ~5 ~120 ~2.5 Moderate-High
1-Benzyl-2-(methylthio)-5-imidazolcarbonitrile 229 4 ~90 ~1.8 High
CymitQuimica Compound ~350 ~5 ~100 ~3.2 Moderate (discontinued)

Notes:

  • Rotatable Bonds : Critical for flexibility; ≤10 is ideal for bioavailability . All compounds meet this criterion.
  • Polar Surface Area (PSA): The target compound’s PSA (~120 Ų) is below the 140 Ų threshold, favoring absorption.
  • LogP : Higher LogP in the CymitQuimica compound suggests improved membrane permeation but risks solubility issues.

Pharmacological Implications

  • Target Compound: The benzimidazole-thio-nicotinonitrile structure offers balanced hydrogen-bonding (NH donors, nitrile acceptor) and moderate lipophilicity, making it suitable for enzyme inhibition (e.g., kinase targets).
  • CymitQuimica Analog : The CF₃ group may enhance target affinity but could reduce aqueous solubility, contributing to its discontinuation .
  • Imidazole Derivative : Simpler structure with fewer aromatic systems may limit target engagement but offers higher synthetic yield.

Research Findings and Characterization

  • Analytical Methods : Compounds like those in are characterized via ¹H/¹³C NMR, mass spectrometry, and elemental analysis . The target compound would require similar validation.
  • Bioactivity: While direct data are unavailable, benzimidazole derivatives are known for antiviral and anticancer activity. The nitrile group may act as a warhead in covalent inhibitors.

Biological Activity

6-((1H-Benzo[d]imidazol-2-yl)thio)nicotinonitrile is an emerging compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with nicotinonitrile under specific conditions. The process may include several steps such as nucleophilic substitution and cyclization reactions, which yield the target compound with high specificity. For instance, one study outlines a method where benzimidazole derivatives are reacted with thiol compounds to form thioether linkages, followed by nitrile formation through appropriate nitration techniques .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound is effective against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values range from 16 to 32 μg/mL for different strains, indicating its potential as an antimicrobial agent .

Anticancer Properties

The anticancer activity of this compound has been evaluated against several cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical epithelioid carcinoma, and prostate cancer cells. The compound demonstrated moderate to strong antiproliferative effects, with IC50 values suggesting effective inhibition of cell growth. Notably, the presence of the benzimidazole moiety is believed to enhance its cytotoxicity against these cancer types .

Cytotoxicity and Safety Profile

While exhibiting promising biological activities, it is crucial to assess the cytotoxicity of this compound. Studies report that at certain concentrations, the compound shows low cytotoxicity on normal cell lines, suggesting a favorable safety profile for potential therapeutic applications. However, further investigations are necessary to fully understand its toxicological implications in vivo .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of apoptosis-related proteins and pathways. Additionally, its antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 16 μg/mL, highlighting its potential as a therapeutic agent for treating infections caused by resistant strains.

Case Study 2: Cancer Cell Line Testing
A series of experiments evaluated the anticancer effects of the compound on MCF-7 cells. Treatment with varying concentrations led to a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 μM. Further analysis revealed that the compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .

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